1,1,2-Triphenylethanol

Vue d'ensemble

Description

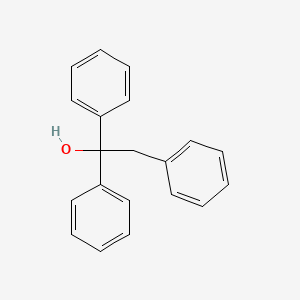

1,1,2-Triphenylethanol is an organic compound with the chemical formula C20H18O. It is a tertiary alcohol, characterized by the presence of three phenyl groups attached to an ethanol backbone. This compound is related to triphenylethylene and can be synthesized through the hydration of triphenylethylene . It is structurally analogous to certain drugs, such as the antiestrogen ethamoxytriphetol and the lipid-lowering agent triparanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,2-Triphenylethanol can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with lithium naphthalenide in tetrahydrofuran under an inert atmosphere, followed by the addition of benzophenone . This method yields a high purity product with a yield of approximately 93% .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature and pressure .

Analyse Des Réactions Chimiques

Table 1: Enantioselectivity in Arylation Reactions (Selected Substrates)

| Aldehyde | Solvent | Catalyst Loading (mol%) | ee (%) |

|---|---|---|---|

| p-Tolylaldehyde | Hexane | 1.0 | 96.7 |

| 4-Phenylbenzaldehyde | Toluene | 1.5 | 99.0 |

| (E)-α-Methylcinnamaldehyde | Toluene | 1.5 | 94.0 |

| Data from . |

Kinetics and Mechanism

-

Uncatalyzed vs. Catalyzed Reactions :

-

Zinc Species Dynamics :

DFT calculations reveal that mixing EtZn and PhZn forms EtPhZn , which minimizes nonselective background reactions .

Thermodynamic and Computational Insights

-

Temperature Dependence :

The enantioselectivity of arylations exhibits an isoinversion effect, with optimal performance at T . -

Transition-State Modeling :

PM3(tm) calculations predict anti and syn tricyclic transition states for phenyl transfer. The anti-Si pathway is energetically favored, aligning with experimental (S)-configurations .

Table 2: Energy Differences in Transition States (PM3(tm))

| Pathway | ΔE (kcal·mol⁻¹) |

|---|---|

| Anti-Si | 0.0 |

| Syn-Re | +2.7 |

| Anti-Re | +4.7 |

| Syn-Si | +5.9 |

| Data from . |

Synthetic Relevance

1,1,2-Triphenylethanol is a precursor to chiral ligands and pharmaceuticals. Key synthetic routes include:

-

Reduction of Triphenylethanone :

Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) reduces triphenylethanone to the alcohol . -

Hydration of Triphenylethylene :

Acid-catalyzed hydration yields this compound, a method applicable to industrial-scale production .

Reactivity in Phosphinidene Reactions

Reactions of phosphonic dichlorides with benzil and magnesium produce 1,2,2-triphenylethanol as a byproduct, highlighting its role in reductive coupling processes .

Applications De Recherche Scientifique

Asymmetric Synthesis

One of the primary applications of 1,1,2-triphenylethanol is its role as a chiral catalyst in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds through various reactions:

- Catalytic Activity : The compound has been used effectively in the arylation of aldehydes. For instance, studies demonstrated that 2-piperidino-1,1,2-triphenylethanol can catalyze the addition of diethylzinc to aldehydes with high enantioselectivity (up to 99% ee) .

| Reaction Type | Catalyst Used | Enantiomeric Excess (ee) |

|---|---|---|

| Aryl transfer to aldehydes | 2-Piperidino-1,1,2-triphenylethanol | Up to 99% |

| Asymmetric addition of diethylzinc | Mixture of EtZn/PhZn | Up to 96.7% |

Chiral Building Block

The compound serves as a crucial chiral building block for synthesizing pharmaceuticals and other fine chemicals. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its utility in creating complex organic molecules .

Biological Applications

In biological research, this compound derivatives have been utilized to study enzyme mechanisms and receptor interactions. The compound's structural features allow it to modulate biological activity through specific molecular interactions .

Case Study 1: Enantioselective Catalysis

A study published in the Journal of Organic Chemistry highlighted the effectiveness of 2-piperidino-1,1,2-triphenylethanol as a catalyst for arylation reactions. The research found that varying reaction conditions such as temperature and solvent significantly impacted enantioselectivity. Optimal conditions yielded high enantiomeric excess for various substrates .

Case Study 2: Immobilization for Green Chemistry

Recent investigations focused on the immobilization of triphenylethanol derivatives for use in asymmetric reactions. This approach aligns with green chemistry principles by enhancing catalyst reusability while maintaining high catalytic activity and selectivity .

Mécanisme D'action

The mechanism of action of 1,1,2-Triphenylethanol involves its interaction with specific molecular targets. For example, as a ligand in catalysis, it forms complexes with metal ions, facilitating the transfer of functional groups to substrates . In biological systems, its structural analogs interact with estrogen receptors, modulating their activity and influencing cellular processes .

Comparaison Avec Des Composés Similaires

1,1,2-Triphenylethanol can be compared with other similar compounds, such as:

1,2,2-Triphenylethanol: This compound has a different arrangement of phenyl groups, leading to distinct chemical properties and reactivity.

2,2,2-Triphenylethanol: Another isomer with unique structural and chemical characteristics.

The uniqueness of this compound lies in its specific arrangement of phenyl groups, which influences its reactivity and applications in various fields.

Activité Biologique

Chiral Properties and Biological Implications

1,1,2-Triphenylethanol, particularly its chiral forms (R)- and (S)-2-amino-1,1,2-triphenylethanol, exhibits notable biological activity due to its unique structural properties. The compound's chiral center allows for enantioselective interactions with biological targets, making it valuable in drug development and enzyme studies.

Enzyme Interactions

Research has shown that this compound and its derivatives can interact with various enzymes, potentially modulating their activity. The compound's ability to form hydrogen bonds through its hydroxyl and amino groups (in amino derivatives) facilitates these interactions.

Table 1: Enzyme Interaction Studies

| Enzyme | Interaction Type | Observed Effect |

|---|---|---|

| Lipase | Inhibition | Moderate |

| Cytochrome P450 | Substrate | Metabolic pathway alteration |

| Aldehyde Dehydrogenase | Weak inhibition | Potential for drug development |

Pharmaceutical Applications

The biological activity of this compound extends to its use in pharmaceutical research and development. Its chiral nature makes it particularly useful in the synthesis of enantiomerically pure drug compounds.

Case Study: Asymmetric Synthesis

In a notable study, (S)-2-amino-1,1,2-triphenylethanol was used as a chiral catalyst in the asymmetric addition of diethylzinc to aldehydes. This reaction is crucial in the synthesis of chiral secondary alcohols, which are important intermediates in many pharmaceutical compounds .

Results:

- Enantiomeric excess (ee) achieved: Up to 99%

- Substrate scope: Wide range of aromatic aldehydes

- Catalyst loading: As low as 1.5 mol%

These findings demonstrate the compound's potential in producing pharmaceutically relevant chiral molecules with high enantioselectivity.

Receptor Modulation and Signaling Pathways

Research indicates that this compound and its derivatives can interact with various biological receptors, potentially influencing signaling pathways.

Potential Anti-cancer and Anti-inflammatory Properties

Some studies have explored the anti-cancer and anti-inflammatory potential of compounds structurally related to this compound. While specific data on this compound itself is limited, these findings suggest avenues for further research.

Structure-Activity Relationships

The biological activity of this compound is closely tied to its structural features. Modifications to the basic structure, particularly at the amino group in amino derivatives, can significantly affect its biological properties.

Key Structure-Activity Findings:

- N-substituents influence catalytic activity in asymmetric synthesis

- Phenyl groups provide hydrophobic interactions, affecting binding to biological targets

- Chiral center crucial for enantioselective interactions

Future Research Directions

While the biological activity of this compound has been primarily explored in the context of asymmetric synthesis and as a pharmaceutical intermediate, there is potential for further investigation in other areas:

- Receptor binding studies to elucidate potential therapeutic applications

- In-depth enzyme inhibition assays to identify specific targets

- Exploration of anti-inflammatory and anti-cancer properties of novel derivatives

Propriétés

IUPAC Name |

1,1,2-triphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,21H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPKJVBRCQVFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871076 | |

| Record name | alpha,alpha-Diphenylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4428-13-1 | |

| Record name | α,α-Diphenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4428-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Triphenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha-Diphenylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-triphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.